5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine 5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 835894-71-8
VCID: VC6490432
InChI: InChI=1S/C17H19ClN4O2S/c1-24-14-6-4-3-5-13(14)21-7-9-22(10-8-21)16(23)15-12(18)11-19-17(20-15)25-2/h3-6,11H,7-10H2,1-2H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC
Molecular Formula: C17H19ClN4O2S
Molecular Weight: 378.88

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine

CAS No.: 835894-71-8

Cat. No.: VC6490432

Molecular Formula: C17H19ClN4O2S

Molecular Weight: 378.88

* For research use only. Not for human or veterinary use.

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine - 835894-71-8

Specification

CAS No. 835894-71-8
Molecular Formula C17H19ClN4O2S
Molecular Weight 378.88
IUPAC Name (5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H19ClN4O2S/c1-24-14-6-4-3-5-13(14)21-7-9-22(10-8-21)16(23)15-12(18)11-19-17(20-15)25-2/h3-6,11H,7-10H2,1-2H3
Standard InChI Key TXNZHGFLTLLFGX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC

Introduction

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family, characterized by its unique molecular structure. This compound features a pyrimidine core substituted with a chlorinated carbon, a methylthio group, and a piperazine moiety functionalized with a methoxyphenyl group and a carbonyl linker.

Molecular Formula and Weight

  • Molecular Formula: C16H17ClN4O2S

  • Molecular Weight: Approximately 380.85 g/mol

Representation

PropertyValue/Description
SMILES NotationCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(SC)N=CN=C3Cl
InChIKeySpecific identifier for database searches: Not available in current sources

Synthesis and Preparation

The synthesis of 5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves:

  • Formation of the pyrimidine core: This is achieved through condensation reactions involving appropriate precursors like thiourea and chlorinated derivatives.

  • Functionalization: Introduction of the methylthio group at position 2 and the attachment of the piperazine moiety via carbonyl linkage.

  • Substitution on the piperazine ring: The methoxyphenyl group is introduced using alkylation or acylation reactions.

Pharmaceutical Potential

Compounds with similar structures often exhibit biological activities such as:

  • Anticancer properties (e.g., inhibition of specific kinases).

  • Antiviral or antibacterial activity due to their ability to interfere with nucleic acid synthesis.

  • Potential as central nervous system (CNS) agents, given the presence of the piperazine moiety.

Research Use

This compound may serve as:

  • A lead molecule in drug discovery.

  • A scaffold for synthesizing derivatives with enhanced pharmacological profiles.

Spectroscopic Analysis

Typical methods used for characterization include:

  • NMR Spectroscopy: Proton and carbon signals confirm the presence of functional groups like methoxy, methylthio, and aromatic protons.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl (C=O) and thioether (C-S).

Crystallographic Data

Compounds like this often crystallize in monoclinic or triclinic systems, providing detailed bond angles and lengths.

Biological Activity Studies

While specific studies on this compound are unavailable in current databases, structurally related compounds have demonstrated:

  • Cytotoxicity against cancer cell lines (e.g., HeLa, HCT-116).

  • Apoptosis-inducing properties via mitochondrial pathways.

  • Selectivity towards certain types of bacterial or viral targets.

Challenges

  • Limited availability of experimental data specific to this compound.

  • Need for further pharmacokinetic studies to assess bioavailability and toxicity.

Opportunities

Future research could focus on:

  • Screening for anticancer or CNS activity.

  • Modifying substituents to optimize binding affinity for biological targets.

  • Exploring its potential as a precursor in combinatorial chemistry.

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